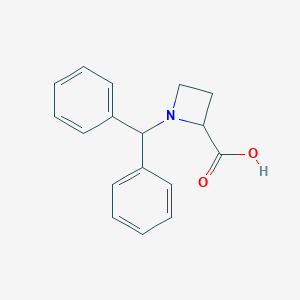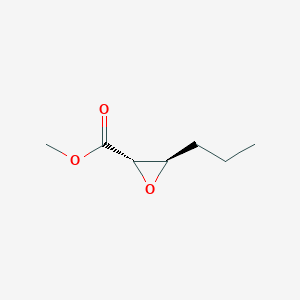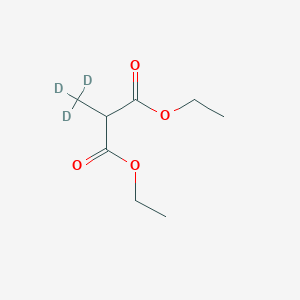![molecular formula C13H26NO5PS2 B022375 N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester CAS No. 19700-58-4](/img/structure/B22375.png)
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester, commonly known as DTPA-Val, is a chemical compound used in scientific research. It is a prodrug of the amino acid L-valine and is used as a tool for studying the function and regulation of proteins.
作用機序
DTPA-Val works by binding to proteins through a process known as covalent modification. The compound reacts with the thiol group on cysteine residues in proteins, forming a stable thioether linkage. This covalent modification can alter the function and activity of the protein, providing insights into its role in cellular processes.
生化学的および生理学的効果
DTPA-Val has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of certain enzymes, including proteases and kinases, and can also affect the stability and folding of proteins. DTPA-Val has also been shown to have anti-inflammatory and anti-cancer properties, although the mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
One of the main advantages of DTPA-Val is its specificity for cysteine residues in proteins. This allows for targeted covalent modification of specific proteins, providing insights into their function and regulation. However, the use of DTPA-Val can also have limitations. Its covalent modification of proteins can lead to irreversible changes in protein function, making it difficult to study the dynamic regulation of proteins. Additionally, the use of DTPA-Val can be limited by its potential toxicity and off-target effects.
将来の方向性
There are several potential future directions for research involving DTPA-Val. One area of interest is the development of new methods for the site-specific covalent modification of proteins. This could involve the synthesis of new prodrugs with increased specificity or the development of new chemical methods for modifying proteins. Another area of interest is the use of DTPA-Val in drug discovery. The compound has been shown to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Finally, there is potential for the use of DTPA-Val in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's, where covalent modification of proteins could provide insights into disease mechanisms.
合成法
DTPA-Val is synthesized through a multistep process involving the reaction of L-valine with diethyl phosphorochloridate and thioacetic acid. The resulting compound is then treated with diethylamine to form DTPA-Val.
科学的研究の応用
DTPA-Val is widely used in scientific research as a tool for studying the function and regulation of proteins. It is commonly used in the field of proteomics to study protein-protein interactions and to identify potential drug targets. DTPA-Val can also be used to study the function of enzymes and to investigate the role of post-translational modifications in protein function.
特性
CAS番号 |
19700-58-4 |
|---|---|
製品名 |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
分子式 |
C13H26NO5PS2 |
分子量 |
371.5 g/mol |
IUPAC名 |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H26NO5PS2/c1-6-17-13(16)12(10(4)5)14-11(15)9-22-20(21,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3,(H,14,15)/t12-/m0/s1 |
InChIキー |
OTIKYPMTUNVZLW-LBPRGKRZSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
正規SMILES |
CCOC(=O)C(C(C)C)NC(=O)CSP(=S)(OCC)OCC |
その他のCAS番号 |
19700-58-4 |
同義語 |
N-[[(Diethoxyphosphinothioyl)thio]acetyl]-L-valine ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
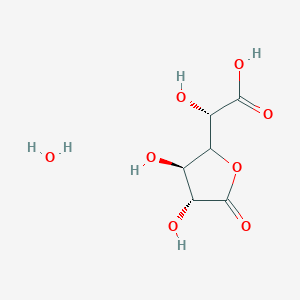
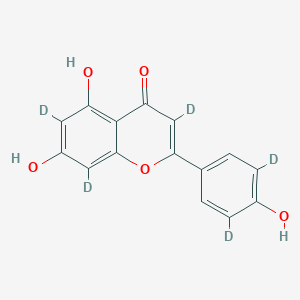
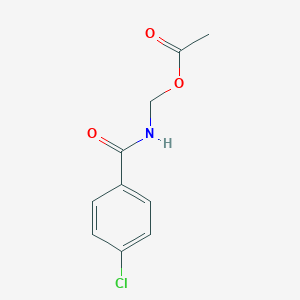
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
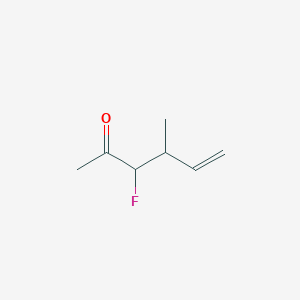
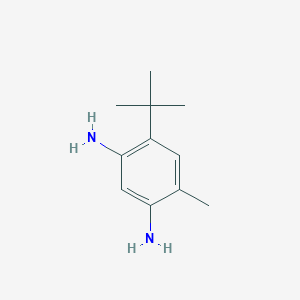
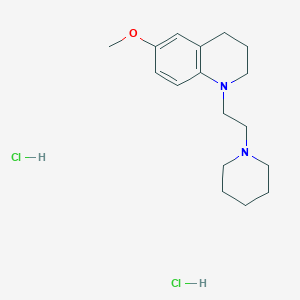
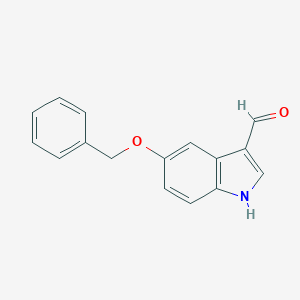
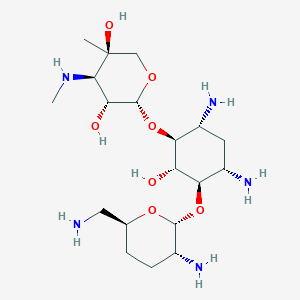
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
